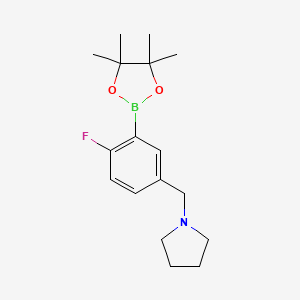

Ácido 2-fluoro-5-pirrolidinometilfenilborónico, éster de pinacol

Descripción general

Descripción

2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C17H25BFNO2 and its molecular weight is 305.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del ácido 2-fluoro-5-pirrolidinometilfenilborónico, éster de pinacol

El compuesto ácido 2-fluoro-5-pirrolidinometilfenilborónico, éster de pinacol, también conocido como 1-(4-fluoro-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)bencil)pirrolidina, es un compuesto organoborónico versátil utilizado en diversas aplicaciones de investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos.

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Acoplamiento cruzado de Suzuki-Miyaura: es una reacción fundamental en química orgánica, particularmente en la síntesis de moléculas complejas. Este éster borónico se emplea como reactivo en estas reacciones debido a su estabilidad y reactividad . Facilita la formación de enlaces carbono-carbono entre varios sustratos orgánicos, lo que lo hace invaluable en el desarrollo de productos farmacéuticos y polímeros.

Estudios de protodesboronación

La protodesboronación de los ésteres borónicos de pinacol es una transformación significativa en la síntesis orgánica. Este compuesto puede sufrir protodesboronación utilizando un enfoque radical, que es esencial para la hidrometilación formal anti-Markovnikov de alquenos . Tales transformaciones son cruciales para la síntesis de productos naturales y moléculas complejas.

Reacciones de homologación

Las reacciones de homologación implican el alargamiento de cadenas de carbono en moléculas orgánicas. El ácido 2-fluoro-5-pirrolidinometilfenilborónico, éster de pinacol, se utiliza en secuencias de homologación donde la parte borónica permanece en el producto, contribuyendo a la creación de nuevos enlaces carbono-carbono .

Transformaciones de grupos funcionales

Este éster borónico es un intermedio clave en varias transformaciones de grupos funcionales. Se puede convertir en una amplia gama de grupos funcionales, incluidas oxidaciones, aminaciones, halogenaciones y más . Estas transformaciones son fundamentales para modificar las propiedades de las moléculas orgánicas para aplicaciones deseadas.

Reacciones de cruce radical-polar

El compuesto también se utiliza en reacciones de cruce radical-polar, que son una clase de reacciones químicas que involucran un intermedio radical que sufre una reacción polar . Esto es particularmente útil en la síntesis de moléculas complejas con estereoquímica precisa.

Hidroboración asimétrica

La hidroboración asimétrica es una reacción que introduce boro en compuestos orgánicos con precisión quiral. El éster borónico derivado de este compuesto se puede utilizar en reacciones de hidroboración asimétrica para crear moléculas quirales, que son importantes en el desarrollo de fármacos enantioselectivos .

Reacciones de adición conjugada

Este éster borónico actúa como reactivo en reacciones de adición conjugada catalizadas por rodio selectivas . Estas reacciones son importantes para la construcción de moléculas orgánicas complejas con alta precisión y son ampliamente utilizadas en química medicinal.

Preparación de agentes antitumorales

Por último, el compuesto se utiliza en la preparación de inhibidores de la proteína del huso de la kinesina (KSP) . Estos inhibidores son posibles agentes antitumorales, destacando el papel del compuesto en el desarrollo de nuevas terapias contra el cáncer.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester may undergo transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

The compound 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a key method for forming carbon-carbon bonds in organic synthesis, leading to the production of a wide range of organic compounds .

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and ability to form reversible covalent bonds with biological targets .

Result of Action

The molecular and cellular effects of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

Propiedades

IUPAC Name |

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWLSXNGSJJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

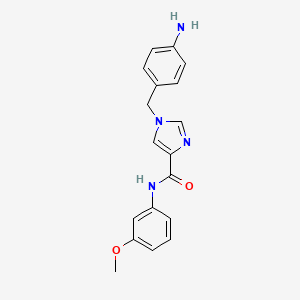

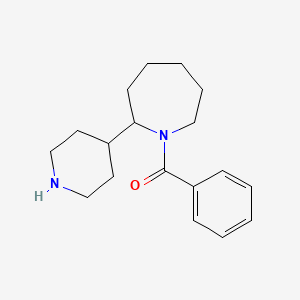

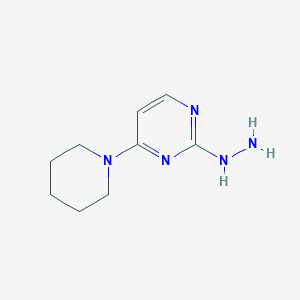

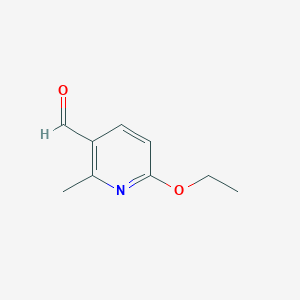

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)

![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)